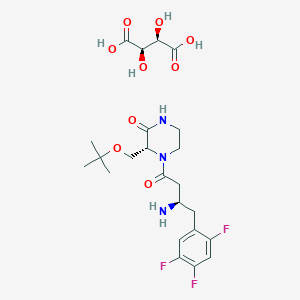

Evogliptin Tartrate

Vue d'ensemble

Description

Evogliptin tartrate is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM). It enhances glucose-dependent insulin secretion by inhibiting the degradation of glucagon-like peptide-1 (GLP-1), thereby improving glycemic control . Beyond its antidiabetic effects, recent studies highlight its anti-inflammatory and analgesic properties. In a rat model of inflammatory pain, this compound demonstrated efficacy comparable to indomethacin in reducing edema, cytokine levels (TNF-α, IL-1β), and neuronal hyperexcitability . Pharmacokinetic studies in rats and dogs show that this compound is primarily excreted unchanged (66.5% fecal, 29.7% urinary excretion in rats; 53.5% fecal, 43.3% urinary in dogs), with hydroxylation and glucuronidation as minor metabolic pathways . It is formulated as an immediate-release tablet (5 mg) and in fixed-dose combinations (FDCs) with sustained-release metformin HCl (1000 mg) for once-daily dosing, demonstrating bioequivalence to reference drugs like Suganon® .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du DA-1229 (tartrate) implique plusieurs étapes, commençant par la préparation de la structure de base de la pipérazinone. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de pipérazinone : La structure de base est synthétisée par une série de réactions impliquant la condensation d'amines et d'acides carboxyliques appropriés.

Introduction de substituants : Le trifluorophényle et les autres substituants sont introduits par des réactions de substitution nucléophile.

Formation du sel de tartrate : La dernière étape implique la formation du sel de tartrate en faisant réagir la base libre de DA-1229 avec de l'acide tartrique dans des conditions contrôlées

Méthodes de production industrielle

La production industrielle du DA-1229 (tartrate) suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela inclut l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le DA-1229 (tartrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des fonctions amino et pipérazinone.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans la structure.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier celles impliquant le groupe trifluorophényle

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans des conditions basiques

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du DA-1229 (tartrate), qui peuvent être étudiés plus en profondeur pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

Le DA-1229 (tartrate) a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes d'inhibition de la DPP-4 et la synthèse d'inhibiteurs apparentés.

Biologie : La recherche porte sur ses effets sur les processus cellulaires, notamment l'autophagie et l'inflammation.

Médecine : Le DA-1229 (tartrate) est largement étudié pour ses propriétés antidiabétiques, ainsi que son potentiel dans le traitement d'autres pathologies comme l'ostéoporose, l'insuffisance rénale et l'inflammation chronique du foie

Industrie : Le composé est utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments

Mécanisme d'action

Le DA-1229 (tartrate) exerce ses effets en inhibant l'enzyme dipeptidyl peptidase-4 (DPP-4). Cette inhibition entraîne une augmentation des niveaux d'hormones incrétines telles que le peptide-1 semblable au glucagon (GLP-1) et le polypeptide insulinotrope dépendant du glucose (GIP). Ces hormones améliorent la sécrétion d'insuline, réduisent la libération de glucagon et améliorent la tolérance au glucose . De plus, le DA-1229 (tartrate) possède des effets anti-inflammatoires et antifibrotiques, ce qui contribue à ses avantages thérapeutiques dans des pathologies comme les maladies rénales et hépatiques .

Applications De Recherche Scientifique

DA-1229 (tartrate) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of DPP-4 inhibition and the synthesis of related inhibitors.

Biology: Research focuses on its effects on cellular processes, including autophagy and inflammation.

Medicine: DA-1229 (tartrate) is extensively studied for its antidiabetic properties, as well as its potential in treating other conditions like osteoporosis, renal impairment, and chronic liver inflammation

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

DA-1229 (tartrate) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion, reduce glucagon release, and improve glucose tolerance . Additionally, DA-1229 (tartrate) has anti-inflammatory and antifibrotic effects, which contribute to its therapeutic benefits in conditions like renal and liver diseases .

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Profiles

Table 1: Key Comparisons Between Evogliptin Tartrate and Gemigliptin Tartrate

Pharmacokinetic and Clinical Efficacy Comparisons

- Bioavailability and Excretion : this compound exhibits high oral bioavailability with fecal excretion as the primary route (66.5% in rats), whereas gemigliptin relies more on renal excretion due to its hydrophilic metabolites .

- Combination Therapy: Evogliptin’s FDC with metformin HCl (6.87 mg + 1000 mg) achieved 98.6% dissolution within 30 minutes, matching the pharmacokinetic profiles of reference drugs (Diabex XR®, Suganon®) . In contrast, gemigliptin is typically dosed as a standalone agent (50 mg/day).

Stability and Analytical Methods

This compound’s stability under stress conditions (heat, light, pH) was validated using a robust RP-HPLC method (retention time: 5.31 min), ensuring accurate quantification even in degraded samples . Gemigliptin’s stability profile remains less documented in public literature.

Activité Biologique

Evogliptin tartrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus. Beyond its role in glycemic control, recent studies have highlighted its anti-inflammatory and anti-angiogenic properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on inflammation, and potential therapeutic applications.

Evogliptin functions by inhibiting DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, evogliptin increases GLP-1 levels, which enhances insulin secretion and reduces glucagon release from the pancreas, thereby improving glucose tolerance and lowering blood sugar levels. Additionally, elevated GLP-1 levels contribute to a reduction in inflammatory cytokines, which may explain some of its anti-inflammatory effects .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a controlled study involving rats, evogliptin was shown to reduce paw swelling and alleviate inflammatory pain similar to indomethacin, a well-known anti-inflammatory drug. Key findings from this study included:

- Measurement Parameters : The study measured plantar paw thickness, paw withdrawal thresholds, dorsal root ganglion (DRG) resting membrane potentials, and cytokine levels (TNF-α and IL-1β).

- Results : Evogliptin treatment resulted in decreased plantar thickness and lowered cytokine levels compared to control groups. The treatment also improved pain responses in inflamed tissues .

Table 1: Effects of Evogliptin on Inflammatory Markers

| Parameter | Control Group | Evogliptin Group | Indomethacin Group |

|---|---|---|---|

| Paw Thickness (mm) | 8.5 ± 0.5 | 5.2 ± 0.3 | 4.8 ± 0.4 |

| TNF-α Levels (pg/ml) | 120 ± 10 | 60 ± 5 | 50 ± 6 |

| IL-1β Levels (pg/ml) | 100 ± 15 | 45 ± 7 | 40 ± 8 |

| Paw Withdrawal Threshold (g) | 30 ± 2 | 50 ± 3 | 55 ± 4 |

Anti-Angiogenic Properties

Evogliptin has also been found to exert anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF)-induced signaling pathways. In vitro studies showed that evogliptin significantly inhibited the activation of Arf6, a small GTPase involved in VEGF receptor signaling. This inhibition leads to decreased cell adhesion and migration associated with angiogenesis .

Study Findings:

- Cell Studies : In cell cultures treated with VEGF and evogliptin, there was a marked reduction in p-VEGFR2 phosphorylation and subsequent downstream signaling involved in angiogenesis.

- : These findings suggest that evogliptin could be beneficial not only for diabetes management but also for conditions characterized by pathological neovascularization, such as diabetic retinopathy .

Clinical Implications

The dual action of evogliptin as both an antihyperglycemic agent and an anti-inflammatory/anti-angiogenic compound positions it as a promising candidate for broader therapeutic applications beyond diabetes management. Clinical trials have indicated that patients taking evogliptin experience fewer adverse events related to inflammation compared to those on standard therapies .

Table 2: Adverse Events Reported in Clinical Trials

| Adverse Event | Evogliptin Group (%) | Placebo Group (%) |

|---|---|---|

| Nasopharyngitis | 6.4 | 6.3 |

| Dyspepsia | 0 | 3.8 |

| Arthralgia | 3.8 | 0 |

| Hypoglycemia | Mild cases reported | Mild cases reported |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Evogliptin Tartrate in pharmaceutical formulations, and how do they compare in sensitivity and precision?

- Methodological Answer : Two primary methods are widely used:

- RP-HPLC : Utilizes a C18 column with methanol:phosphate buffer (60:40 v/v, pH 4.5) at 267 nm. Demonstrates high sensitivity (LOD: 1.08 µg/mL, LOQ: 3.27 µg/mL) and precision (%RSD < 2%) .

- UV Spectrophotometry : Employs zero-order (267 nm) or derivative spectroscopy (275 nm for D1, 277 nm for D2). Offers comparable precision (%RSD < 2%) but lower sensitivity (LOD: 1.08 µg/mL) than HPLC .

Q. How are analytical methods for this compound validated according to ICH guidelines?

- Critical Parameters :

- Linearity : 20–120 µg/mL for UV ; 1–5 µg/spot for HPTLC .

- Accuracy : Recovery rates 98–101% for both HPLC and UV .

- Precision : Intra-day/inter-day %RSD < 2% .

- Robustness : Validated via deliberate variations in pH, flow rate, and mobile phase composition .

Q. What pharmacokinetic properties of this compound influence its analytical method development?

- Key Properties : High oral bioavailability, solubility in water/methanol, and metabolism via CYP3A4/UGT2B7. These necessitate methods capable of detecting low concentrations and distinguishing metabolites .

- Implications : RP-HPLC with PDA detection is preferred for tracking degradation products linked to metabolic pathways .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize RP-HPLC methods for this compound?

- Stepwise Approach :

Define Analytical Target Profile : Prioritize critical quality attributes (CQAs) like retention time and peak symmetry .

Risk Assessment : Screen factors (e.g., mobile phase pH, flow rate) via Plackett-Burman design .

DoE Optimization : Use Box-Behnken design to model interactions between variables (e.g., methanol:buffer ratio) and establish a design space .

Validation : Confirm robustness within the design space using ANOVA and diagnostic plots .

Q. What strategies resolve discrepancies in this compound quantification between RP-HPLC and UV methods?

- Root Causes : Matrix interference, undetected degradation products, or wavelength selection .

- Solutions :

- Perform forced degradation studies (acid/alkali/oxidative stress) to identify interferents .

- Validate specificity using standard addition (recovery: 98–101%) and compare results at multiple wavelengths (e.g., 267 nm vs. 275 nm) .

- Cross-validate with a stability-indicating HPTLC method (LOD: 0.331 µg/spot) .

Q. How should forced degradation studies be designed to evaluate stability-indicating methods?

- Protocol :

- Stress Conditions : Acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and UV light (254 nm) for 24–72 hours .

- Analysis : Use HPTLC or RP-HPLC to resolve degradation products (e.g., five degradation peaks observed under oxidative stress) .

Q. What statistical approaches analyze multifactorial experimental data in method optimization?

- Tools : Response surface methodology (RSM) with Design Expert® software to model parameter interactions (e.g., pH vs. flow rate) .

- Analysis :

- ANOVA : Identifies significant factors (p < 0.05) affecting responses like retention time .

- Diagnostic Plots : Residual vs. predicted plots to validate model adequacy .

Q. How do derivative spectrophotometric methods enhance selectivity for this compound in complex matrices?

- Method Development :

Propriétés

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBXDAJRSNHIJZ-DLDKMZOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222102-51-3 | |

| Record name | 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evogliptin tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVOGLIPTIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.